molecular formula C19H25N5O3 B11467485 ethyl 3-{2-[N'-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate

ethyl 3-{2-[N'-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate

Cat. No.: B11467485
M. Wt: 371.4 g/mol
InChI Key: KJVLADQIRDCHIO-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[N’-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a carbamimidamido group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[N’-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenyl isocyanate with ethyl 3-aminopropanoate, followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{2-[N’-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamimidamido groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, alcohols). The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3-{2-[N’-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-{2-[N’-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrimidine ring and carbamimidamido group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{2-[N’-(3,4-dimethylphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino-(3,4-dimethylanilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C19H25N5O3/c1-5-27-16(25)9-8-15-13(4)21-19(23-17(15)26)24-18(20)22-14-7-6-11(2)12(3)10-14/h6-7,10H,5,8-9H2,1-4H3,(H4,20,21,22,23,24,26)

InChI Key

KJVLADQIRDCHIO-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=C(C=C2)C)C)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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